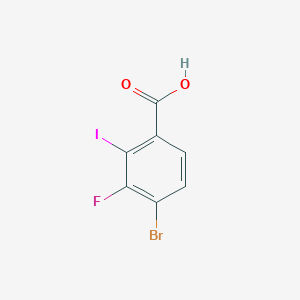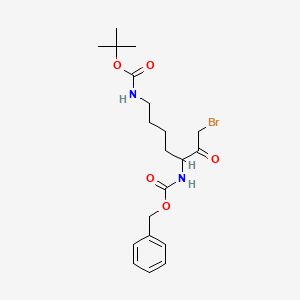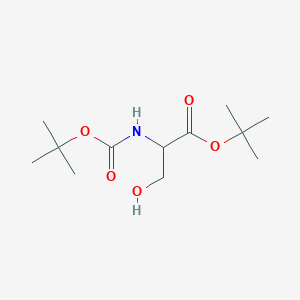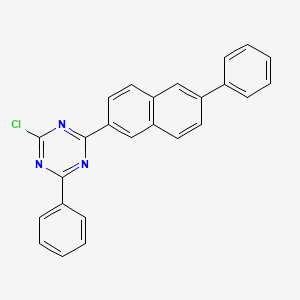![molecular formula C18H22N2O3 B12502507 N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and a cyclopentane derivative.
Introduction of the isoquinoline moiety: This step often involves the use of isoquinoline derivatives and appropriate coupling reagents.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Chemistry
In chemistry, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
作用機序
The mechanism of action of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-one: This compound differs by the presence of a ketone group instead of an imine group.
N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-amine: This compound has an amine group instead of an imine group.
Uniqueness
The uniqueness of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine lies in its specific spirocyclic structure and the presence of both hydroxyl and imine functional groups
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-(11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexane]-1'-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H22N2O3/c1-20-7-4-11-8-14-17(23-10-22-14)16-15(11)13(20)9-18(16)5-2-12(19-21)3-6-18/h8,13,21H,2-7,9-10H2,1H3 |
InChIキー |
QSAYUFLRSCGDQM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45CCC(=NO)CC5)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12502427.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12502438.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B12502457.png)


![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12502478.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B12502509.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)

